4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid
Beschreibung
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, phenoxycarbonyl, amino, and sulfonic acid
Eigenschaften
CAS-Nummer |
850079-25-3 |
|---|---|
Molekularformel |
C17H13NO6S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
4-hydroxy-6-(phenoxycarbonylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H13NO6S/c19-16-10-14(25(21,22)23)8-11-6-7-12(9-15(11)16)18-17(20)24-13-4-2-1-3-5-13/h1-10,19H,(H,18,20)(H,21,22,23) |
InChI-Schlüssel |
CVAFGYOSUODJFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid typically involves multiple steps, starting from naphthalene derivatives. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including functionalized graphene and other nanomaterials.
Wirkmechanismus
The mechanism by which 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, in dye synthesis, it undergoes azo coupling reactions to form colored compounds. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid can be compared with other similar compounds, such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
2-Amino-8-hydroxynaphthalene-6-sulfonic acid: Another naphthalene derivative used in dye production.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of various dyes and pigments.
The uniqueness of 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
